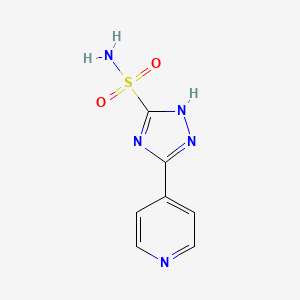
3-(1H-1,2,4-triazol-1-yl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-1,2,4-Triazol-1-yl)propanal is an organic compound that features a triazole ring attached to a propanal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-1-yl)propanal typically involves the reaction of 1H-1,2,4-triazole with a suitable propanal derivative. One common method is the nucleophilic substitution reaction where 1H-1,2,4-triazole is reacted with 3-chloropropanal under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-1,2,4-triazol-1-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, particularly nucleophilic substitution, where the triazole nitrogen can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various alkyl halides or acyl halides under basic or acidic conditions
Major Products Formed
Oxidation: 3-(1H-1,2,4-triazol-1-yl)propanoic acid
Reduction: 3-(1H-1,2,4-triazol-1-yl)propanol
Substitution: Various substituted triazole derivatives depending on the substituent used
Applications De Recherche Scientifique
3-(1H-1,2,4-triazol-1-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)propanal depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring is known to interact with various biological targets through hydrogen bonding and hydrophobic interactions, which can influence the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine
- 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- 3-(1H-1,2,3-Triazol-1-yl)propanal
Uniqueness
3-(1H-1,2,4-triazol-1-yl)propanal is unique due to the presence of both an aldehyde group and a triazole ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its structural features also contribute to its potential bioactivity, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
3-(1,2,4-triazol-1-yl)propanal |
InChI |
InChI=1S/C5H7N3O/c9-3-1-2-8-5-6-4-7-8/h3-5H,1-2H2 |
Clé InChI |
AFUCISAFWKKGQP-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C=N1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



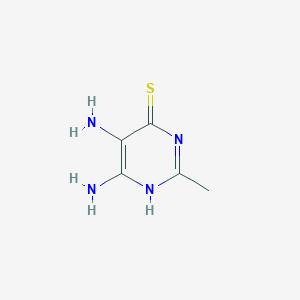
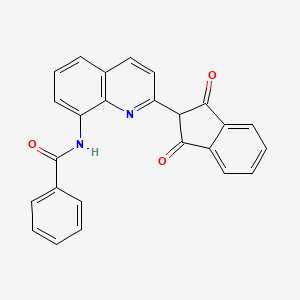
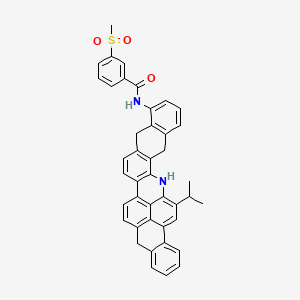
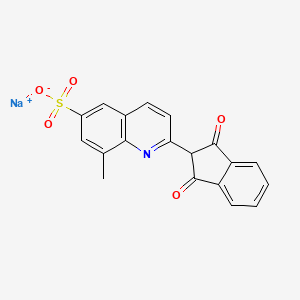

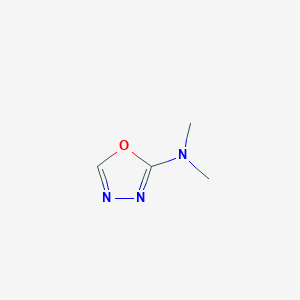
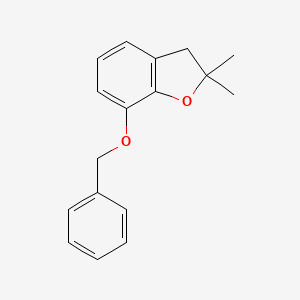
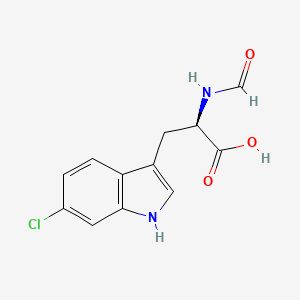
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)



